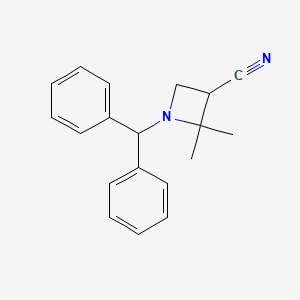
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is an organic compound with the molecular formula C19H20N2This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the nitrogen atom .
Preparation Methods
The synthesis of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves several steps. One common method includes the reaction of benzhydryl chloride with 2,2-dimethylazetidine in the presence of a base to form the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydride .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile can be compared with other similar compounds, such as:
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydryl chloride: A precursor used in the synthesis of this compound.
Azetidine derivatives: Compounds containing the azetidine ring, which may have different substituents and properties.
The uniqueness of this compound lies in its specific structure, which combines the benzhydryl group with the azetidine ring, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile |
InChI |
InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3 |
InChI Key |
KWWBOBFOZASMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


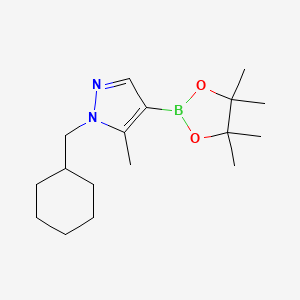



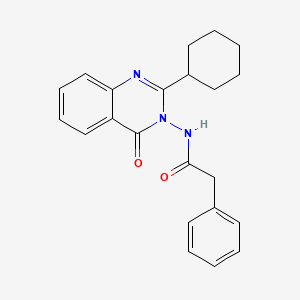
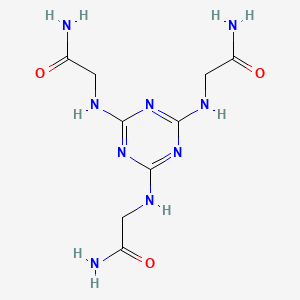



![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
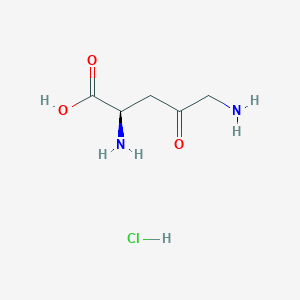
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)

![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
